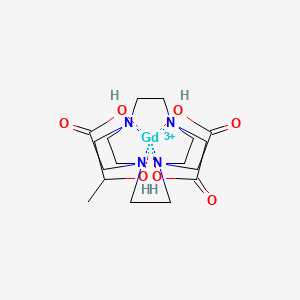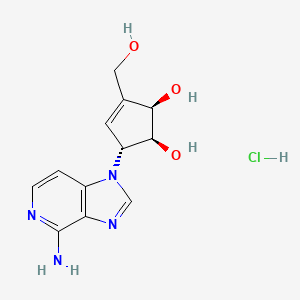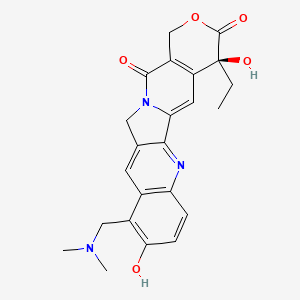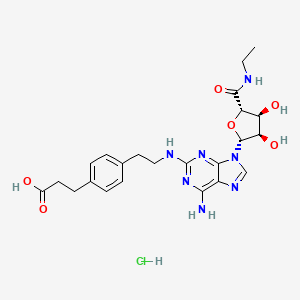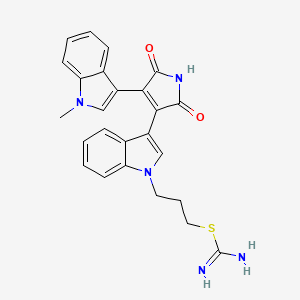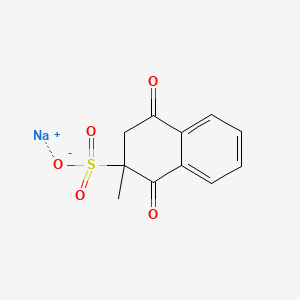
Solifenacin hydrochloride
説明
Solifenacin hydrochloride is a medication used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .
Synthesis Analysis
The synthesis of Solifenacin hydrochloride involves several steps. The β-phenylethylamine is used as the starting material to synthesize Solifenacin by six steps: acetylation with benzoyl chloride, cyclization with PPA, reduction with KBH4, resolution with D-tartaric acid, acylation with ethyl chloroformate, and esterification with ®- (-)-3-Quinuclidinol . An improved synthetic strategy for the preparation of solifenacin and its pharmaceutically acceptable salts has been proposed .Molecular Structure Analysis
The molecular formula of Solifenacin hydrochloride is C23H27ClN2O2 . The molecular weight is 398.9 g/mol . The IUPAC name is (3R)-1-azabicyclo[2.2.2]octan-3-yl-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride .Chemical Reactions Analysis
While specific chemical reactions involving Solifenacin hydrochloride are not detailed in the search results, it is known that the drug can be quantified using discriminative derivative synchronous emission spectroscopy .Physical And Chemical Properties Analysis
Solifenacin hydrochloride has a molecular weight of 398.9 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. It also has three rotatable bond counts .科学的研究の応用
- Solifenacin hydrochloride is primarily used to treat overactive bladder (OAB) symptoms, such as urgency, frequency, and incontinence. It acts as a selective M3 antagonist, relaxing bladder smooth muscle and reducing involuntary contractions .
- The drug was introduced as a better therapeutic agent compared to older antimuscarinic agents like oxybutynin and tolterodine .
- A cost-effectiveness study found that solifenacin 5 mg tablets were both cost-effective and highly effective in OAB treatment .
- Researchers have conducted systematic stability studies to identify and characterize degradation products (DPs) of solifenacin under stress conditions prescribed by the International Conference on Harmonisation (ICH) .
- Solifenacin was subjected to hydrolysis (acidic, basic, and neutral), photolysis, oxidation, and dry heat stress conditions .
- LC–MS/TOF and LC–MSn techniques were employed to establish a complete mass fragmentation pattern of the drug and elucidate the structures of its degradation products .
- Scientists have developed and validated stability-indicating reversed-phase high-performance liquid chromatographic (HPLC) methods for determining both the assay and related substances of solifenacin succinate .
- Researchers have proposed simple, precise, and sensitive visible spectrophotometric methods for determining solifenacin succinate in pure form and pharmaceutical dosage forms .
- These methods involve estimating unreacted N-bromosuccinimide (NBS) using various dyes, such as amaranth, safranin, aniline blue, and rhodamine B .
Overactive Bladder (OAB) Treatment
Stability Studies and Degradation Products
Analytical Methods Development
Visible Spectrophotometric Methods
Metabolism and Pharmacokinetics
作用機序
Target of Action
Solifenacin hydrochloride primarily targets the M2 and M3 muscarinic receptors in the bladder . These receptors play a crucial role in the contraction of the detrusor muscle, which is responsible for bladder control. Specifically, 80% of the muscarinic receptors in the bladder are M2, while 20% are M3 .
Mode of Action
Solifenacin hydrochloride is a competitive muscarinic receptor antagonist . It binds to the M2 and M3 muscarinic receptors, preventing their activation by acetylcholine. This antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
The primary biochemical pathway affected by solifenacin hydrochloride is the muscarinic acetylcholine receptor pathway . By blocking the M2 and M3 receptors, solifenacin hydrochloride inhibits the action of acetylcholine, a neurotransmitter that would normally cause contraction of the bladder muscles. This results in relaxation of these muscles, reducing urinary urgency and incontinence .
Pharmacokinetics
It is mainly metabolized in the liver, predominantly via the cytochrome P450 (CYP) 3A4 enzyme . Only about 7% of the dose is excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, allowing for once-daily administration .
Result of Action
The molecular effect of solifenacin hydrochloride’s action is the inhibition of muscarinic acetylcholine receptors , leading to decreased bladder muscle contractions . On a cellular level, this results in the relaxation of the detrusor muscle in the bladder wall, reducing urinary urgency, frequency, and incontinence .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of solifenacin hydrochloride. For instance, coadministration of the potent CYP3A4 inhibitor ketoconazole can increase exposure to solifenacin . Additionally, the drug’s action can be influenced by the patient’s physiological state. For example, its exposure is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUBKMSXTZQZEB-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@@H]3C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046783 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Solifenacin hydrochloride | |
CAS RN |
180468-39-7 | |
| Record name | Solifenacin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






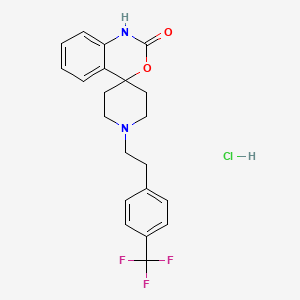

![4-[(2S)-2-(4-cyanophenyl)-2-hydroxy-2-(3-methylimidazol-4-yl)ethoxy]-3-[4-(trifluoromethoxy)phenyl]benzonitrile](/img/structure/B1662838.png)
